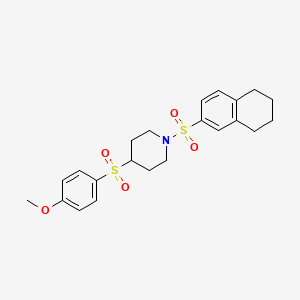

4-((4-Methoxyphenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the process used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis

This involves discussing the molecular structure of the compound, including its atomic arrangement and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure.Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes, including the reactants, products, and conditions. The mechanism of the reaction may also be discussed.Physical And Chemical Properties Analysis

This involves discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

Sigma Receptor Ligands

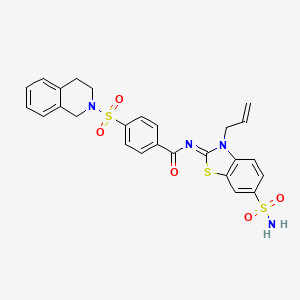

Studies have identified derivatives of 4-((4-Methoxyphenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine as potent sigma(1) receptor ligands, exhibiting significant selectivity and affinity. These compounds have been proposed as tools for PET experiments, indicating their potential utility in tumor research and therapy. The sigma(1) receptor ligands, such as the methyl-substituted derivatives, show promise in exploring sigma-subtype affinities and selectivities, which could lead to advancements in understanding and treating cancer (Berardi et al., 2005).

Antiproliferative Activities

Further research into this chemical structure has revealed its antiproliferative activities against cancer cell lines. Notably, certain derivatives have demonstrated significant cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These findings underscore the potential of these compounds as therapeutic agents against various cancer types, highlighting their ability to induce apoptosis and arrest the cell cycle in the G1 phase. The compounds' mechanisms of inducing apoptosis have been linked to the upregulation of caspase-3 and caspase-7 proteins, suggesting a clear pathway through which they exert their anticancer effects (Ravichandiran et al., 2019).

PET Imaging Applications

The compound's derivatives have also been explored for their potential use in PET imaging, particularly in identifying and characterizing sigma receptors within the brain. Analogues with added polar functionality and reduced lipophilicity have been designed to improve their suitability as PET radiotracers. These modifications aim to enhance brain penetration and reduce lipophilic character, which are critical factors in the effectiveness of PET imaging agents. The research indicates that these analogues could serve as valuable tools in the diagnostic imaging of neurological disorders and in monitoring the efficacy of treatments targeting sigma receptors (Abate et al., 2011).

Safety And Hazards

This involves discussing the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with its use.

Future Directions

This involves discussing potential future research directions or applications for the compound.

properties

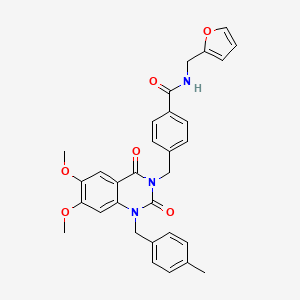

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5S2/c1-28-19-7-10-20(11-8-19)29(24,25)21-12-14-23(15-13-21)30(26,27)22-9-6-17-4-2-3-5-18(17)16-22/h6-11,16,21H,2-5,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZLNZHXQOGMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Methoxyphenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2984620.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2984629.png)

![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)

![(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2984632.png)

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)